NTPO

Descripción

Propiedades

IUPAC Name |

[bis(phosphonomethyl)amino]methylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H12NO9P3/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDONNITUKPKTIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N(CP(=O)(O)O)CP(=O)(O)O)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12NO9P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027624 |

Source

|

| Record name | Aminotrimethylene phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Glassy solid; [CHEMINFO] Fine white crystals; [MSDSonline], Solid |

Source

|

| Record name | Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminotrimethylene phosphonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | [Nitrilotris(methylene)]trisphosphonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 25 °C |

Source

|

| Record name | [Nitrilotris(methylene)]trisphosphonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000001 [mmHg] |

Source

|

| Record name | Aminotrimethylene phosphonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6419-19-8, 20592-85-2 |

Source

|

| Record name | Aminotri(methylenephosphonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6419-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminotrimethylene phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006419198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aminotris(methylenephosphonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020592852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminotrimethylene phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrilotrimethylenetris(phosphonic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOTRIS(METHYLENEPHOSPHONIC ACID) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y702GD0FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | [Nitrilotris(methylene)]trisphosphonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 - 215 °C |

Source

|

| Record name | [Nitrilotris(methylene)]trisphosphonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the mechanism of action of NTPO?

An In-depth Technical Guide on the Core Mechanism of Action of Thyroid Peroxidase (TPO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thyroid Peroxidase (TPO) is a pivotal enzyme in the biosynthesis of thyroid hormones, catalyzing the initial and rate-limiting steps of iodide oxidation and its subsequent incorporation into tyrosine residues on the thyroglobulin molecule. As a major autoantigen, TPO is also central to the pathophysiology of autoimmune thyroid diseases like Hashimoto's thyroiditis. This document provides a comprehensive overview of the molecular mechanism of TPO, details established experimental protocols for assessing its activity, and presents quantitative data on its inhibition. Furthermore, it visualizes the key pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action of Thyroid Peroxidase

Thyroid Peroxidase, a heme-containing glycoprotein located on the apical membrane of thyroid follicular cells, is indispensable for the synthesis of thyroxine (T4) and triiodothyronine (T3).[1][2] Its enzymatic function can be dissected into two critical, sequential reactions: the iodination of tyrosyl residues and the coupling of iodotyrosines.[3][4]

Iodination of Tyrosyl Residues

The process begins with the transport of iodide (I⁻) from the bloodstream into the thyroid follicular cell and then into the follicular lumen. At the apical membrane, TPO catalyzes the oxidation of iodide in the presence of hydrogen peroxide (H₂O₂), which acts as an oxidizing agent.[1] This reaction converts iodide into a reactive iodine species, likely atomic iodine (I) or iodinium (I⁺).[1] These reactive species then spontaneously iodinate specific tyrosine residues on thyroglobulin, a large glycoprotein scaffold, to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).[5]

Coupling of Iodotyrosines

Following iodination, TPO catalyzes the coupling of these iodotyrosyl residues within the thyroglobulin molecule to form the thyroid hormones.[4] This involves the joining of two DIT molecules to form T4, or one MIT and one DIT molecule to form T3. This entire process is stimulated by Thyroid-Stimulating Hormone (TSH), which upregulates the expression of the TPO gene.[1][2]

The catalytic cycle of TPO involves the formation of an oxidized intermediate, Compound I, which exists in two forms: an oxoferryl porphyrin π-cation radical and an oxoferryl protein radical.[3] Evidence suggests that the porphyrin π-cation radical form is responsible for mediating both the iodination and coupling reactions.[3]

Signaling and Regulatory Pathways

The primary regulation of TPO activity is at the level of gene expression, which is controlled by the hypothalamic-pituitary-thyroid (HPT) axis. Thyrotropin-releasing hormone (TRH) from the hypothalamus stimulates the pituitary gland to release Thyroid-Stimulating Hormone (TSH). TSH then binds to its receptor on the surface of thyroid follicular cells, initiating a signaling cascade that leads to the increased transcription of the TPO gene.

References

NTPO as a DNA Damage Inducing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of NTPO (Non-Thermal Plasma enhanced with Oxygen) as a potent DNA damage-inducing agent. This compound, an advanced form of non-thermal plasma (NTP), utilizes the addition of oxygen to amplify the generation of reactive oxygen species (ROS), leading to significant genotoxicity in cancer cells. This document details the core mechanisms of this compound-induced DNA damage, focusing on the generation of single-strand breaks and the subsequent cellular responses. Key signaling pathways, including the ATR-mediated cell cycle checkpoint and the PARP1-dependent base excision repair pathway, are elucidated. Furthermore, the guide outlines the progression from DNA damage to the induction of apoptosis via the intrinsic mitochondrial pathway. Comprehensive experimental protocols for cornerstone assays and quantitative data from studies on relevant cancer cell lines are presented to equip researchers with the necessary information for their own investigations.

Introduction

Non-thermal plasma (NTP) has emerged as a promising modality in cancer therapy due to its ability to selectively induce cell death in malignant cells. The therapeutic efficacy of NTP is largely attributed to the generation of a cocktail of reactive species. This compound represents a significant advancement in this technology, where the introduction of oxygen gas during plasma generation markedly increases the production of reactive oxygen species (ROS).[1] These highly reactive molecules are the primary mediators of this compound's cytotoxic effects, with cellular DNA being a principal target.

This guide focuses on the role of this compound as a DNA damage-inducing agent, providing a detailed examination of its mechanism of action, the cellular pathways it triggers, and the experimental methodologies used to study its effects.

Mechanism of this compound-Induced DNA Damage

The primary mechanism by which this compound induces DNA damage is through the generation of a high flux of ROS.[1] This oxidative stress leads to a variety of DNA lesions, with a predominant formation of single-strand breaks (SSBs).[2]

Reactive Oxygen Species (ROS) Generation

This compound treatment leads to a significant increase in intracellular ROS levels, approximately 2-3 fold greater than that induced by NTP alone in A549 lung cancer cells.[3] These ROS, including superoxide anions, hydroxyl radicals, and hydrogen peroxide, readily react with the deoxyribose-phosphate backbone and the bases of DNA, leading to strand breaks and base modifications.[4] The formation of 8-oxoguanine (8-OxoG), a marker of oxidative DNA damage, is observed in both the nucleus and cytoplasm of this compound-treated cells.[2]

dot graph NTPO_ROS_Generation { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

This compound [label="this compound Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxygen [label="Oxygen Gas (O2)", fillcolor="#F1F3F4", fontcolor="#202124"]; NTP [label="Non-Thermal Plasma", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Increased Reactive\nOxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="Cellular DNA", fillcolor="#FBBC05", fontcolor="#202124"]; SSB [label="Single-Strand Breaks (SSBs)\n& Oxidized Bases (e.g., 8-OxoG)", fillcolor="#34A853", fontcolor="#FFFFFF"];

This compound -> ROS; NTP -> this compound; Oxygen -> this compound; ROS -> DNA [label="Oxidative Attack"]; DNA -> SSB; }

Caption: this compound enhances ROS generation, leading to oxidative DNA damage.

Quantitative Analysis of this compound-Induced DNA Damage

The extent of DNA damage induced by this compound has been quantified in various cancer cell lines, primarily through the detection of phosphorylated histone H2AX (γH2AX) and the comet assay. γH2AX is a sensitive marker for DNA double-strand breaks, although it also accumulates at sites of single-strand break repair. The comet assay, particularly under alkaline conditions, allows for the visualization and quantification of both single and double-strand DNA breaks.

Table 1: Quantitative Analysis of DNA Damage Markers Post-NTPO Treatment

| Cell Line | Treatment | Parameter | Fold Change vs. Control | Reference |

| A549 | This compound | γH2AX Phosphorylation | ~2-fold > NTP | [2] |

| SK-MEL-2 | This compound | γH2AX Phosphorylation | ~2-fold > NTP | [2] |

| A549 | This compound | Comet Assay (Tail Moment) | ~3-fold > NTP | [2] |

| SK-MEL-2 | This compound | Comet Assay (Tail Moment) | ~3-fold > NTP | [2] |

Note: The data presented are approximations derived from graphical representations in the cited literature.

Cellular Signaling Responses to this compound-Induced DNA Damage

Upon detection of DNA damage, cells activate a complex signaling network known as the DNA Damage Response (DDR) to arrest the cell cycle and initiate repair. In the context of this compound-induced single-strand breaks, two key pathways are prominently activated: the ATR-mediated checkpoint and the PARP1-dependent base excision repair.

ATR-Mediated Cell Cycle Checkpoint

The presence of single-strand DNA breaks and stalled replication forks leads to the activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[3] ATR, in turn, phosphorylates a cascade of downstream proteins, including Chk1, which orchestrates cell cycle arrest, providing time for DNA repair.[3]

Caption: this compound-induced SSBs activate the ATR-Chk1 signaling pathway.

PARP1-Dependent Base Excision Repair (BER)

Poly(ADP-ribose) polymerase 1 (PARP1) is a key sensor of single-strand DNA breaks.[5] Upon binding to a break, PARP1 becomes activated and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins, including XRCC1, to the site of damage, facilitating the base excision repair (BER) pathway.[6] this compound-induced DNA lesions are primarily removed by BER.[3]

Caption: PARP1-mediated signaling in response to single-strand breaks.

Induction of Apoptosis

If the DNA damage induced by this compound is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. Evidence strongly suggests that this compound triggers the intrinsic, or mitochondrial, pathway of apoptosis.[6][7]

The Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by intracellular stress, such as DNA damage. This leads to changes in the mitochondrial outer membrane permeability, regulated by the Bcl-2 family of proteins. This compound treatment has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane and the release of cytochrome c into the cytoplasm.[7][8]

In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[9] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, including PARP.[7][10]

Caption: The intrinsic apoptotic pathway initiated by this compound.

Experimental Protocols

The following are detailed protocols for the key experiments used to assess this compound-induced DNA damage.

Alkaline Comet Assay

This assay is used to detect single and double-strand DNA breaks in individual cells.

Caption: Workflow for the alkaline comet assay.

Methodology:

-

Cell Preparation: Treat cells with this compound for the desired duration. Harvest cells and resuspend in PBS at a concentration of ~1x10^5 cells/mL.

-

Embedding: Mix the cell suspension with molten low-melting point agarose and pipette onto a specially coated microscope slide. Allow to solidify.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding: Incubate the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage in the same alkaline buffer. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye such as SYBR Green I.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage using image analysis software to measure parameters like tail length, tail intensity, and tail moment.[6][7]

γH2AX Immunofluorescence Staining

This method is used to visualize and quantify the formation of γH2AX foci at sites of DNA damage.

Caption: Workflow for γH2AX immunofluorescence staining.

Methodology:

-

Cell Culture and Treatment: Seed cells on glass coverslips and treat with this compound.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilization: Permeabilize the cell membranes with a detergent solution (e.g., 0.25% Triton X-100 in PBS) to allow antibody access to the nucleus.

-

Blocking: Incubate the cells in a blocking solution (e.g., 5% BSA in PBS) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX (phosphorylated Ser139 of H2AX).

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody.

-

Counterstaining and Mounting: Stain the nuclei with a DNA dye like DAPI and mount the coverslips onto microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus.[11][12][13]

Conclusion

This compound is a potent inducer of DNA damage in cancer cells, acting primarily through the generation of high levels of reactive oxygen species. This leads to the formation of single-strand DNA breaks, which trigger the ATR-mediated cell cycle checkpoint and the PARP1-dependent base excision repair pathway. When the extent of DNA damage overwhelms the repair capacity of the cell, this compound effectively induces apoptosis through the intrinsic mitochondrial pathway. The detailed mechanisms and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in oncology. Further investigation into the precise interplay of the signaling pathways and the in vivo efficacy of this compound will be crucial for its translation into clinical applications.

References

- 1. A Dual Role for Poly(ADP-Ribose) Polymerase-1 During Caspase-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric oxide inhibits apoptosis by preventing increases in caspase-3-like activity via two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. cityu.edu.hk [cityu.edu.hk]

- 8. Mechanisms of cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. Non-thermal Plasma Induces Apoptosis in Melanoma Cells via Production of Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scidb.cn [scidb.cn]

- 12. researchgate.net [researchgate.net]

- 13. Generation of Reactive Oxygen Species during Apoptosis Induced by DNA-Damaging Agents and/or Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Chelant: The Discovery and History of Nitrilotris(methylenephosphonic acid)

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrilotris(methylenephosphonic acid), commonly referred to as NTMP or ATMP, has emerged as a cornerstone in various industrial and scientific applications, primarily owing to its exceptional chelating and antiscalant properties. This document provides an in-depth technical exploration of the discovery and historical development of this pivotal organophosphorus compound. We will delve into the seminal works that led to its synthesis, detail the experimental protocols of its early preparations, and present a chronological overview of its scientific and industrial journey.

Introduction

The field of aminophosphonic acids, structural analogs of amino acids where a carboxylic acid group is replaced by a phosphonic acid moiety, has burgeoned since the mid-20th century. These compounds exhibit a wide array of biological and chemical activities, making them valuable targets in medicinal chemistry and materials science. Among these, Nitrilotris(methylenephosphonic acid) holds a significant position due to its widespread use as a sequestering agent for polyvalent metal ions in applications ranging from industrial water treatment to detergents. This paper traces the origins of NTMP, providing a detailed account of its discovery and the evolution of its synthesis.

The Dawn of Aminophosphonates: Early Research

While the intensive investigation into aminophosphonic acids commenced later, early work in the 1950s laid the groundwork for this class of compounds. A notable publication by Petrov, Maklyaev, and Bliznyuk in 1959 in the "Journal of General Chemistry of the USSR" detailed the synthesis of various aminophosphonic acids, contributing to the fundamental understanding of their preparation. While not specifically focused on NTMP, this research was instrumental in developing the synthetic methodologies that would later be applied to its creation.

The Breakthrough: Moedritzer and Irani's Direct Synthesis

The definitive discovery and first detailed synthesis of Nitrilotris(methylenephosphonic acid) can be attributed to the work of Kurt Moedritzer and Riyad R. Irani at Monsanto Company. Their seminal paper, "The Direct Synthesis of α-Aminomethylphosphonic Acids. Mannich-Type Reactions with Orthophosphorous Acid," published in the Journal of Organic Chemistry in 1966, described a novel and efficient one-step synthesis.[1][2] This method, often referred to as the Moedritzer-Irani reaction, has become a fundamental process for the industrial production of NTMP and other aminophosphonates.[2]

The reaction involves the condensation of an amine (in this case, ammonia), formaldehyde, and orthophosphorous acid in an aqueous acidic medium. This one-pot synthesis proved to be a significant advancement, offering a more direct and economically viable route compared to previous multi-step methods for preparing similar compounds.

Industrial-Scale Production: The Knapsack AG Patent

Contemporaneous with the academic work of Moedritzer and Irani, the German company Knapsack Aktiengesellschaft was also pioneering the industrial production of NTMP. In 1966, they filed a patent for a "Process for the manufacture of nitrilo-tris-methylene phosphonic acid," which was granted in the United States in 1969 as US Patent 3,476,799. The inventors listed on this patent are Herbert Klesper, Helmut Knorre, and Rudolf F. W. Ratz.

This patent detailed a process suitable for large-scale manufacturing, reacting ammonia or an ammonium salt with formaldehyde and a trivalent phosphorus compound, such as phosphorus trichloride, in an aqueous solution. The ability to use readily available and cost-effective starting materials was a key factor in the commercial success of NTMP.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that defined the synthesis of Nitrilotris(methylenephosphonic acid).

Moedritzer and Irani's Laboratory Synthesis (1966)

The following protocol is an interpretation based on the general procedures described in their 1966 publication for the synthesis of aminomethylphosphonic acids.

Reactants:

-

Ammonia (or an ammonium salt)

-

Formaldehyde (formalin solution)

-

Orthophosphorous acid (H₃PO₃)

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

A mixture of aqueous formaldehyde and orthophosphorous acid is prepared in a reaction vessel equipped with a stirrer, thermometer, and reflux condenser.

-

The solution is acidified with concentrated hydrochloric acid.

-

Ammonia, in the form of an aqueous solution or a salt such as ammonium chloride, is added dropwise to the stirred, heated solution.

-

The reaction mixture is heated to reflux (approximately 100-110 °C) and maintained at this temperature for several hours.

-

Upon cooling, Nitrilotris(methylenephosphonic acid) precipitates from the solution as a white, crystalline solid.

-

The product is isolated by filtration, washed with water, and then with a solvent like ethanol to remove any remaining impurities.

-

The final product is dried under vacuum.

Knapsack AG's Industrial Process (from US Patent 3,476,799)

This protocol is based on the examples provided in the patent, which emphasize the use of phosphorus trichloride as the phosphorus source.

Reactants:

-

Ammonia (gas or concentrated aqueous solution) or an ammonium salt (e.g., ammonium chloride)

-

Formaldehyde (aqueous solution, 30-37% by weight)

-

Phosphorus trichloride (PCl₃)

Procedure:

-

An aqueous solution of ammonia and formaldehyde is prepared in a reaction vessel.

-

Phosphorus trichloride is gradually added to the cooled solution (below 70 °C, preferably between 60-70 °C) with vigorous stirring. The PCl₃ hydrolyzes in situ to form phosphorous acid and hydrochloric acid.

-

After the addition of PCl₃ is complete and the evolution of hydrogen chloride has ceased, the reaction mixture is heated to a temperature between 70 °C and the boiling point of the mixture (preferably 100-110 °C) for a short period (30 minutes to 1 hour).

-

The mixture is then cooled to room temperature, which causes the Nitrilotris(methylenephosphonic acid) to precipitate.

-

The precipitated solid is isolated by filtration or centrifugation.

-

The product is washed and dried. The mother liquor, containing by-products such as aminomethylene phosphonic acid and amino-dimethylene phosphonic acid, can be recycled in subsequent batches.

Quantitative Data Summary

The following tables summarize the quantitative data reported in the early publications and patents, providing a comparative overview of the synthesis of Nitrilotris(methylenephosphonic acid).

| Parameter | Moedritzer & Irani (1966) - Representative | Knapsack AG (US Patent 3,476,799) - Example 1 |

| Reactants & Molar Ratio | ||

| Ammonia (or equivalent) | 1 | ~1 (from Ammonium Chloride) |

| Formaldehyde | 3 | ~3 |

| Phosphorous Source | 3 (Orthophosphorous Acid) | ~3 (Phosphorus Trichloride) |

| Reaction Conditions | ||

| Temperature (°C) | Reflux (~100-110) | <70 (PCl₃ addition), then 100-110 |

| Reaction Time (hours) | Several hours | 0.5 - 1 hour at final temperature |

| pH | Acidic | At most 4 |

| Yield | ||

| Reported Yield (%) | High (specific value for NTMP not isolated) | 86% (referred to PCl₃) |

| Property | Value |

| Chemical Formula | C₃H₁₂NO₉P₃ |

| Molecular Weight | 299.05 g/mol |

| Appearance | White crystalline solid |

| CAS Number | 6419-19-8 |

| Melting Point | ~215 °C (decomposes) |

Visualizing the Synthesis and Timeline

Synthesis Pathway of Nitrilotris(methylenephosphonic acid)

Caption: Synthesis pathways for Nitrilotris(methylenephosphonic acid).

Historical Timeline of NTMP Discovery and Development

Caption: A timeline of key events in the history of NTMP.

Conclusion

The discovery and development of Nitrilotris(methylenephosphonic acid) in the mid-1960s, spearheaded by the independent yet concurrent efforts of researchers at Monsanto and Knapsack AG, marked a significant milestone in the field of organophosphorus chemistry. The elegant and efficient one-pot synthesis developed by Moedritzer and Irani, along with the robust industrial process patented by Knapsack AG, paved the way for the large-scale production and widespread application of this versatile chelating agent. The foundational work of these pioneers continues to underpin the use of NTMP in numerous industrial processes, highlighting the enduring impact of their scientific and technological contributions. This guide has provided a comprehensive overview of this history, offering valuable insights for researchers and professionals in the field.

References

In-Depth Technical Guide on the Chemical Properties and Biological Activity of Nitrilotris(methylenephosphonic acid) (NTPO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrilotris(methylenephosphonic acid), commonly referred to as NTPO or ATMP, is a potent aminophosphonic acid. While extensively utilized in industrial applications as a chelating agent and antiscalant, recent research has unveiled its significant biological activity as a DNA damaging agent. This property has garnered interest within the scientific and drug development communities for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the chemical properties of this compound, its mechanism of action as a DNA damaging agent, and detailed experimental protocols for its study.

Chemical and Physical Properties of this compound

This compound is a crystalline powder that is soluble in water. Its chemical structure features a central nitrogen atom bonded to three methylenephosphonic acid groups, which are responsible for its strong chelating properties. The trisodium salt of this compound is also commonly used in research and is commercially available.

| Property | Value |

| Chemical Name | Nitrilotris(methylenephosphonic acid) |

| Synonyms | ATMP, NTMP, Tris(phosphonomethyl)amine |

| Molecular Formula | C₃H₁₂NO₉P₃ |

| Molecular Weight | 299.05 g/mol |

| CAS Number | 6419-19-8 |

| Appearance | White crystalline powder |

| Melting Point | ~215 °C (decomposes) |

| Solubility | Soluble in water |

| pKa | Not explicitly found in search results. |

Table 1: Physical and Chemical Properties of Nitrilotris(methylenephosphonic acid) (this compound)

| Property | Value |

| Chemical Name | Nitrilotris(methylenephosphonic acid), trisodium salt |

| Molecular Formula | C₃H₉NNa₃O₉P₃ |

| Molecular Weight | 365.04 g/mol |

| CAS Number | 20592-85-2 |

| Appearance | White powder |

Table 2: Properties of this compound, Trisodium Salt

Synthesis of Nitrilotris(methylenephosphonic acid)

The synthesis of this compound is typically achieved through a Mannich-type reaction involving ammonia, formaldehyde, and phosphorous acid.

Experimental Protocol: Laboratory-Scale Synthesis

Materials:

-

Ammonia solution (25%)

-

Formaldehyde solution (37%)

-

Phosphorous acid (H₃PO₃)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, a solution of phosphorous acid in deionized water is prepared.

-

Ammonia solution is added dropwise to the phosphorous acid solution while maintaining the temperature below 30°C.

-

Formaldehyde solution is then added slowly to the mixture, ensuring the temperature does not exceed 40°C.

-

After the addition is complete, the reaction mixture is heated to reflux (approximately 100-110°C) and maintained for several hours.

-

The reaction is monitored for the consumption of starting materials.

-

Upon completion, the solution is cooled to room temperature, and hydrochloric acid is added to precipitate the this compound.

-

The precipitated white solid is collected by filtration, washed with cold deionized water, and dried under vacuum to yield pure Nitrilotris(methylenephosphonic acid).

Note: This is a generalized protocol. Specific molar ratios, reaction times, and purification methods may vary and should be optimized for desired yield and purity.

Mechanism of Action: DNA Damage and Cell Cycle Checkpoint Activation

This compound exerts its biological effects by inducing genomic DNA damage, primarily in the form of single-strand breaks. This damage triggers a cellular response orchestrated by the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response (DDR).

This compound-Induced DNA Damage Response Pathway

Upon this compound-induced DNA single-strand breaks, the ATR signaling pathway is activated. This leads to the phosphorylation and activation of downstream effector proteins, most notably the checkpoint kinase 1 (CHK1). Activated CHK1 then phosphorylates a series of substrates that ultimately lead to cell cycle arrest, providing time for the cell to repair the damaged DNA. If the damage is too extensive to be repaired, this pathway can trigger apoptosis (programmed cell death).

Experimental Protocols for Detecting this compound-Induced DNA Damage

The following are detailed protocols for two key experiments used to quantify the DNA damage induced by this compound: the Comet Assay and γH2AX Immunofluorescence.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

This compound solution of desired concentrations

-

Cultured cells (e.g., A549 human lung carcinoma)

-

Phosphate-buffered saline (PBS)

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green I)

-

Microscope slides

-

Coverslips

Procedure:

-

Cell Treatment: Seed cells and allow them to attach overnight. Treat cells with varying concentrations of this compound for a specified duration (e.g., 2-24 hours). A negative control (untreated cells) and a positive control (e.g., H₂O₂) should be included.

-

Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow to dry.

-

Cell Encapsulation: Harvest and resuspend treated cells in PBS at a concentration of 1 x 10⁵ cells/mL. Mix the cell suspension with 0.5% LMPA at a 1:10 ratio (v/v) and pipette onto the pre-coated slides. Cover with a coverslip and solidify at 4°C for 10 minutes.

-

Lysis: Remove coverslips and immerse slides in cold lysis solution for at least 1 hour at 4°C.

-

Alkaline Unwinding and Electrophoresis: Immerse slides in alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding. Perform electrophoresis at ~25V and ~300mA for 20-30 minutes at 4°C.

-

Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Data Analysis: Capture images of the "comets" and analyze using appropriate software to quantify the extent of DNA damage (e.g., tail moment).

γH2AX Immunofluorescence Assay

This assay detects the phosphorylation of the histone variant H2AX at serine 139 (γH2AX), a marker for DNA double-strand breaks, although it is also associated with the processing of single-strand breaks.

Materials:

-

This compound solution of desired concentrations

-

Cultured cells grown on coverslips

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX (e.g., mouse monoclonal)

-

Secondary antibody: fluorescently-labeled anti-mouse IgG

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Treatment: Seed cells on coverslips in a multi-well plate and allow them to attach. Treat cells with this compound at various concentrations and for different time points.

-

Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the anti-γH2AX primary antibody (diluted in blocking solution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number and intensity of γH2AX foci per nucleus.

Data Presentation and Interpretation

Quantitative data from the comet assay (e.g., percentage of DNA in the tail, tail moment) and γH2AX immunofluorescence (e.g., number of foci per cell) should be presented in clearly structured tables and graphs to allow for easy comparison between different treatment conditions (e.g., this compound concentrations and exposure times).

| This compound Concentration | Exposure Time (hours) | Mean Tail Moment (± SD) | Mean γH2AX Foci per Cell (± SD) |

| Control | 24 | Insert Value | Insert Value |

| X µM | 2 | Insert Value | Insert Value |

| X µM | 8 | Insert Value | Insert Value |

| X µM | 24 | Insert Value | Insert Value |

| Y µM | 2 | Insert Value | Insert Value |

| Y µM | 8 | Insert Value | Insert Value |

| Y µM | 24 | Insert Value | Insert Value |

Table 3: Example of Quantitative Data Summary for this compound-Induced DNA Damage. Note: Values are placeholders and should be replaced with experimental data.

An increase in the tail moment in the comet assay and the number of γH2AX foci with increasing this compound concentration and exposure time would indicate a dose- and time-dependent induction of DNA damage.

Conclusion and Future Directions

Nitrilotris(methylenephosphonic acid) is a compound with well-defined chemical properties and a significant biological activity as a DNA damaging agent. Its ability to induce single-strand breaks and activate the ATR-Chk1 signaling pathway makes it a compound of interest for further investigation in the context of drug development, particularly for cancer therapy. The detailed experimental protocols provided in this guide offer a robust framework for researchers to study the genotoxic effects of this compound and to explore its therapeutic potential. Future research should focus on elucidating the precise molecular interactions of this compound with DNA, further characterizing its effects on different cell types, and evaluating its efficacy and safety in preclinical models.

The Impact of Non-Thermal Plasma-Activated Oxygen (NTPO) on Genomic DNA Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of Non-Thermal Plasma-activated Oxygen (NTPO) on the integrity of genomic DNA. This compound, a reactive species-rich environment generated by the interaction of non-thermal plasma with oxygen, has emerged as a potent inducer of DNA damage, with significant implications for cancer therapy and other biomedical applications. This document summarizes the current understanding of this compound-induced DNA lesions, details the experimental protocols for their detection and quantification, and explores the cellular signaling pathways activated in response to this compound-mediated DNA damage. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate comprehension.

Introduction to this compound and its Genotoxic Effects

Non-thermal plasma (NTP) is an ionized gas that can be generated at near room temperature, making it suitable for biomedical applications. When oxygen is introduced into the NTP environment, a highly reactive milieu known as this compound is created, rich in reactive oxygen species (ROS). These species are known to interact with biological molecules, including genomic DNA, leading to a range of damaging effects.

Current research indicates that this compound is a more potent inducer of DNA damage compared to NTP generated with inert gases like helium. The primary types of DNA damage induced by this compound include single-strand breaks (SSBs) and oxidative base modifications, most notably the formation of 8-oxo-7,8-dihydroguanine (8-oxoguanine or 8-oxoG).[1]

Quantitative Analysis of this compound-Induced DNA Damage

The genotoxic effects of this compound have been quantified using various cellular and molecular biology techniques. The following tables summarize the key quantitative findings from comparative studies between this compound and NTP. It is important to note that dose-response and time-course data for this compound are still emerging, and the presented data is based on initial comparative analyses.

Table 1: Comparative Analysis of DNA Damage Markers Induced by NTP and this compound

| DNA Damage Marker | Fold Increase (this compound vs. NTP) | Cell Lines Studied | Reference |

| γH2AX Phosphorylation | ~2-fold stronger | A549, SK-MEL2 | [1] |

| Comet Nuclei (Alkaline) | ~3-fold more | A549, SK-MEL2 | [1] |

Table 2: Types of DNA Breaks Induced by this compound

| Comet Assay Condition | Predominant DNA Break Type Detected | Observation | Reference |

| Alkaline | Single- and Double-Strand Breaks | Significant DNA fragmentation observed | [1] |

| Neutral | Double-Strand Breaks | No significant DNA fragmentation observed | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess this compound-induced DNA damage. These protocols are intended as a guide and may require optimization based on specific cell types and experimental setups.

Generation of this compound for Cell Culture Treatment

A definitive, standardized protocol for this compound generation for cell culture is not yet universally established. However, a general experimental setup can be described.

Protocol:

-

Gas Supply: A carrier gas, typically helium or argon, is mixed with a controlled percentage of oxygen. The precise mixing ratio is a critical parameter for optimization.

-

Flow Control: The gas mixture is passed through a mass flow controller to ensure a stable and reproducible flow rate into the NTP device.

-

Plasma Generation: A high-voltage power supply is used to generate the non-thermal plasma jet or dielectric barrier discharge (DBD).

-

Cell Exposure: The nozzle of the plasma device is positioned at a fixed distance from the surface of the cell culture medium. The duration of exposure constitutes the "dose" of this compound.

-

Control Groups: Control groups should include untreated cells and cells exposed to the gas mixture without plasma ignition.

Alkaline Comet Assay for DNA Strand Break Detection

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. The alkaline version is used to detect both single- and double-strand breaks.

Protocol:

-

Cell Preparation: Harvest this compound-treated and control cells and resuspend them in a buffered solution at a concentration of approximately 1 x 10^5 cells/mL.

-

Embedding in Agarose: Mix the cell suspension with molten low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.

-

Lysis: Immerse the slides in a chilled lysis solution (high salt and detergent) to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Incubate the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Perform electrophoresis under alkaline conditions. The negatively charged, fragmented DNA will migrate towards the anode, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye such as SYBR Green I or propidium iodide.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters like the tail moment.[2][3]

Immunofluorescence Staining for γH2AX Foci

Phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is an early cellular response to DNA double-strand breaks and is also observed with extensive single-strand breaks.

Protocol:

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.3% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking solution, such as 5% bovine serum albumin (BSA) in PBS.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX (e.g., mouse monoclonal anti-γH2AX) diluted in blocking buffer, typically overnight at 4°C.[4][5][6][7]

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG) in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an antifade mounting medium.

-

Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus using image analysis software.[4][7]

Detection of 8-Oxoguanine (8-oxoG)

8-oxoG is a common marker of oxidative DNA damage. It can be detected by immunofluorescence or quantified using an ELISA-based method.

Immunofluorescence Protocol:

-

Cell Preparation and Fixation: Follow the same initial steps as for γH2AX staining.

-

DNA Denaturation: Treat the fixed and permeabilized cells with 2N HCl to denature the DNA, exposing the 8-oxoG bases. Neutralize with a Tris-based buffer.

-

Blocking and Antibody Incubation: Block non-specific binding and incubate with a primary antibody specific for 8-oxoG. Follow with a fluorescently labeled secondary antibody.

-

Imaging: Visualize and quantify the 8-oxoG signal within the nuclei.

ELISA Protocol:

-

DNA Extraction and Digestion: Extract genomic DNA from this compound-treated and control cells. Digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase.

-

ELISA: Use a competitive ELISA kit for 8-oxoG quantification. In this assay, free 8-oxoG in the sample competes with 8-oxoG coated on the plate for binding to a specific antibody.

-

Detection and Quantification: The amount of antibody bound to the plate is detected using a secondary antibody conjugated to an enzyme (e.g., HRP), which produces a colorimetric signal. The intensity of the signal is inversely proportional to the amount of 8-oxoG in the sample.[8]

Signaling Pathways in this compound-Induced DNA Damage Response

The induction of DNA damage by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR). While the complete this compound-specific DDR is still under investigation, current evidence points to the activation of the ATR-Chk1 pathway, which is typically associated with the response to single-strand breaks and replication stress. The involvement of PARP1, a key enzyme in the repair of single-strand breaks, is also indicated.

Pathway Description:

-

Damage Induction: this compound generates a high concentration of ROS, which leads to the formation of SSBs and oxidative base lesions like 8-oxoG.

-

Damage Sensing: SSBs are recognized and bound by Poly (ADP-ribose) polymerase 1 (PARP1). The exposed single-stranded DNA also leads to the recruitment and activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.

-

Signal Transduction: Activated PARP1 initiates the recruitment of Base Excision Repair (BER) and Single-Strand Break Repair (SSBR) proteins. Activated ATR phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1).[4][9]

-

Cellular Response: Activated Chk1 mediates cell cycle arrest to allow time for DNA repair. If the damage is too extensive to be repaired, Chk1 can contribute to the induction of apoptosis. Pharmacological inhibition of PARP1 has been shown to enhance this compound-induced apoptosis, suggesting a role for PARP1-mediated repair in cell survival.

Conclusion and Future Directions

This compound is a potent inducer of genomic DNA damage, primarily causing single-strand breaks and oxidative base lesions. This technical guide has provided an overview of the current knowledge, including quantitative data, experimental protocols, and the implicated signaling pathways.

For researchers and drug development professionals, this compound presents a promising avenue for inducing targeted cell death, particularly in cancer therapy. Future research should focus on:

-

Establishing standardized protocols for this compound generation and dosimetry.

-

Conducting comprehensive dose-response and time-course studies to fully characterize the kinetics of DNA damage and repair.

-

Elucidating the complete signaling network of the this compound-induced DNA damage response, including the potential involvement of the ATM-Chk2 pathway.

-

Investigating the synergistic effects of this compound with conventional chemotherapeutics and targeted inhibitors of DNA repair pathways.

A deeper understanding of the molecular mechanisms underlying this compound's effects on DNA integrity will be crucial for its successful translation into clinical applications.

References

- 1. crpr-su.se [crpr-su.se]

- 2. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaksin Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comet Assay for the Detection of Single and Double-Strand DNA Breaks | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]

Foundational Research on Nitrilotris(methylenephosphonic acid): A Technical Guide for Scientific and Biomedical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrilotris(methylenephosphonic acid), commonly known as NTMP or Aminotris(methylenephosphonic acid) (ATMP), is a versatile chelating agent with a growing profile of interest beyond its established industrial applications. This technical guide provides a comprehensive overview of the foundational research on NTMP, with a focus on its potential relevance to the fields of scientific research and drug development. The document details its physicochemical properties, synthesis and purification methods, and known biological interactions. Particular emphasis is placed on its strong chelating properties, which are central to its current and potential future applications. While direct roles in drug delivery and signaling pathways are still emerging areas of research, this guide consolidates the existing knowledge to provide a solid foundation for further investigation by researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

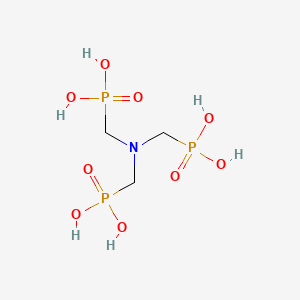

NTMP is a phosphonic acid with the chemical formula N(CH₂PO₃H₂)₃.[1] It is structurally related to the chelating agent nitrilotriacetic acid (NTA).[2] The presence of three phosphonic acid groups confers strong metal-chelating properties.[1]

Table 1: Physicochemical Properties of Nitrilotris(methylenephosphonic acid)

| Property | Value | Reference(s) |

| IUPAC Name | [Nitrilotris(methylene)]tris(phosphonic acid) | [2] |

| Synonyms | Aminotris(methylenephosphonic acid), ATMP | [2] |

| CAS Number | 6419-19-8 | [2] |

| Molecular Formula | C₃H₁₂NO₉P₃ | [1] |

| Molecular Weight | 299.05 g/mol | [3] |

| Appearance | Colorless solid; often available as a liquid solution | [2][4] |

| Melting Point | ~215 °C (decomposes) | [5] |

| Water Solubility | 1000 mg/mL at 25 °C | [1] |

| pKa values | pKa₁: 0.56 (Predicted), pKa₅: 7.47, pKa₆: 14.1 | [6] |

| LogP | -7.2 | [1] |

Synthesis and Purification

Synthesis Protocol: Mannich-Type Reaction

NTMP is typically synthesized via a Mannich-type reaction involving ammonia, formaldehyde, and phosphorous acid.[1] A common industrial method utilizes phosphorus trichloride as the source of phosphorous acid.[7]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a mixture of ammonium chloride, an aqueous solution of phosphorous acid (or phosphorus trichloride), and water is prepared.[7][8] The molar ratio of ammonia (or ammonium salt) to formaldehyde to the phosphorus compound is approximately 1:3:3.[7]

-

Initial Heating: The mixture is heated to 60-70 °C with continuous stirring until all solids are dissolved.[8]

-

Formaldehyde Addition: An aqueous solution of formaldehyde (e.g., 37% by weight) is added dropwise to the reaction mixture.[7][8] The temperature is controlled and maintained between 90-105 °C during the addition.[8] If phosphorus trichloride is used, the temperature is maintained between 60-70 °C during the addition, and the evolved hydrogen chloride is continuously removed.[7]

-

Reaction and Insulation: After the complete addition of formaldehyde, the reaction mixture is insulated and maintained at a temperature of 90-105 °C for 1.5 to 3 hours to ensure the reaction goes to completion.[8] Throughout the reaction, the pH should be maintained at or below 4.[7]

-

Distillation and Cooling: The reaction mixture is then transferred to a distillation kettle and slowly heated to 110-120 °C to remove any unreacted starting materials.[8]

-

Crystallization and Isolation: The reaction mixture is cooled to room temperature, which causes the NTMP to precipitate as a crystalline solid.[7]

-

Filtration and Drying: The precipitated NTMP is isolated by filtration, washed with water, and then dried to yield the final product.[7]

Purification Protocol: Recrystallization

Purification of crude NTMP can be achieved through recrystallization to remove impurities.

Experimental Protocol:

-

Dissolution: The crude NTMP solid is dissolved in a minimal amount of hot aqueous base, such as ammonium hydroxide, to form the corresponding salt.[9]

-

Acidification: The resulting solution is then poured into a refluxing mineral acid, such as 3N HCl, with vigorous stirring. This will cause the NTMP to precipitate out of the solution.[9]

-

Refluxing: The suspension is maintained at reflux for a period of time (e.g., 1 hour) to facilitate the removal of certain impurities.[9]

-

Cooling and Crystallization: The mixture is then cooled, allowing for the complete crystallization of the purified NTMP.[9]

-

Isolation and Washing: The purified crystals are collected by vacuum filtration, washed with cold water to remove any remaining acid and soluble impurities, and then dried.[9] The purity can be assessed by techniques such as ³¹P-NMR.[9]

Mechanism of Action and Biological Activity

The primary mechanism of action of NTMP is its ability to act as a potent chelating agent for a wide range of metal ions. This property is the basis for its industrial applications as a scale and corrosion inhibitor.[10] In a biological context, this chelation ability can influence the activity of metalloenzymes and other metal-dependent cellular processes.

Chelation and Metal Ion Binding

NTMP forms stable complexes with various divalent and trivalent metal ions. The stability of these complexes is a critical factor in its potential biological effects.

Table 2: Stability Constants (log K) of NTMP with Various Metal Ions

| Metal Ion | log K | Reference(s) |

| Ca²⁺ | 6.1 - 7.2 | [11] |

| Mg²⁺ | 5.3 | [11] |

| Zn²⁺ | 13.5 | [10] |

| Fe³⁺ | > 20 | [10] |

| Cu²⁺ | 15.6 | [10] |

| Cd²⁺ | 10.9 | [10] |

Note: Stability constants can vary depending on experimental conditions such as pH, temperature, and ionic strength.

Biological Effects of Aminophosphonates

While research specifically on the drug development applications of NTMP is limited, the broader class of aminophosphonates has been investigated for various biological activities. These compounds are structural analogues of amino acids and can act as enzyme inhibitors.[12]

-

Enzyme Inhibition: Aminophosphonates have been shown to inhibit various enzymes, including proteases and those involved in amino acid metabolism.[12] This inhibitory activity is often attributed to their ability to mimic the transition state of enzymatic reactions.

-

Anticancer and Antimicrobial Activity: Some aminophosphonate derivatives have demonstrated anticancer, anti-HIV, and antimicrobial properties in preclinical studies.[12]

-

Bone Targeting: The phosphonate groups in NTMP have a strong affinity for hydroxyapatite, the primary mineral component of bone.[13] This property is exploited in bisphosphonate drugs (a related class of compounds) for the treatment of bone disorders like osteoporosis. This suggests that NTMP could potentially be used as a bone-targeting moiety for the delivery of therapeutic agents.

Potential Interaction with Bone Metabolism

Given the affinity of phosphonates for bone, NTMP may influence the activity of bone cells, namely osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). Bisphosphonates are known to inhibit osteoclast activity, leading to a decrease in bone resorption.[13] It is plausible that NTMP could exert similar effects.

References

- 1. echemi.com [echemi.com]

- 2. 8-Nitro-cGMP suppresses mineralization by mouse osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino tris(methylene phosphonic acid) | 6419-19-8 [chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. ニトリロトリ(メチルホスホン酸) ≥95% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

- 7. 8-Nitro-cGMP suppresses mineralization by mouse osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scitechnol.com [scitechnol.com]

- 10. researchgate.net [researchgate.net]

- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 12. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]

- 13. ctegd.uga.edu [ctegd.uga.edu]

The Impact of NTPO on Base Excision Repair (BER) Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-thermal plasma (NTP) and its oxygen-enhanced counterpart, NTPO, are emerging as promising modalities in various biomedical applications, including cancer therapy. Their therapeutic efficacy is partly attributed to the induction of cellular apoptosis, a process intricately linked to DNA damage and the subsequent activation of repair pathways. This technical guide provides an in-depth analysis of the impact of this compound on the Base Excision Repair (BER) pathway, a critical cellular mechanism for repairing oxidative DNA damage and single-strand breaks. This document outlines the mechanisms of this compound-induced DNA damage, details the BER pathway's response, presents quantitative data on the effects of this compound, provides detailed experimental protocols for assessing this damage, and discusses the implications for drug development.

Introduction to Base Excision Repair (BER)

The Base Excision Repair (BER) pathway is a vital cellular defense mechanism responsible for identifying and correcting small, non-helix-distorting base lesions that arise from endogenous and exogenous sources.[1] These lesions include oxidized bases, alkylated bases, and deaminated bases.[1] The integrity of the genome is paramount for normal cellular function, and defects in BER are associated with a range of pathologies, including cancer and neurodegenerative diseases.

The BER pathway is initiated by a class of enzymes known as DNA glycosylases, which recognize and excise the damaged base by cleaving the N-glycosidic bond, leaving an apurinic/apyrimidinic (AP) site.[1] This AP site is then processed by an AP endonuclease, which cleaves the phosphodiester backbone. The resulting gap is filled by a DNA polymerase and the final nick is sealed by a DNA ligase, restoring the original DNA sequence.[1]

This compound-Induced DNA Damage: The Genesis of BER Activation

This compound, through the generation of reactive oxygen and nitrogen species (RONS), induces a specific spectrum of DNA damage that primarily activates the BER pathway.[2] The key types of this compound-induced DNA damage relevant to BER are:

-

Oxidative Base Lesions: this compound generates a flux of RONS that readily oxidize DNA bases. One of the most common and mutagenic oxidative lesions is 8-oxoguanine (8-oxoG) . If left unrepaired, 8-oxoG can mispair with adenine during DNA replication, leading to G:C to T:A transversions.

-

Single-Strand Breaks (SSBs): The reactive species produced by this compound can also directly attack the phosphodiester backbone of DNA, leading to the formation of single-strand breaks. While not a base lesion, SSBs are also repaired through a pathway that shares components with BER.

The induction of these specific lesions by this compound serves as a direct trigger for the activation of the BER pathway to maintain genomic integrity.

The Mechanism of this compound's Impact on the BER Pathway

The impact of this compound on the BER pathway is a direct consequence of the types of DNA damage it induces. The repair of this compound-induced 8-oxoG lesions proceeds through the canonical BER pathway:

-

Recognition and Excision of 8-oxoG: The DNA glycosylase 8-oxoguanine glycosylase (OGG1) specifically recognizes and binds to the 8-oxoG lesion. OGG1 then cleaves the N-glycosidic bond, removing the damaged base and creating an AP site.

-

Incision of the AP Site: AP Endonuclease 1 (APE1) recognizes the AP site and cleaves the phosphodiester backbone 5' to the lesion, generating a 3'-hydroxyl group and a 5'-deoxyribose phosphate (dRP) moiety.

-

Gap Filling and dRP Removal: DNA Polymerase Beta (Pol β) fills the single-nucleotide gap by incorporating the correct nucleotide (cytosine). Pol β also possesses a dRP-lyase activity that removes the 5'-dRP remnant.

-

Ligation: The final nick in the DNA backbone is sealed by DNA Ligase III in complex with its cofactor XRCC1 , completing the repair process.

The generation of single-strand breaks by this compound also engages components of the BER machinery for their resolution, often involving APE1 for end processing, Pol β for gap filling, and DNA Ligase III/XRCC1 for ligation.

Quantitative Data on this compound's Effects

Quantitative analysis from studies on this compound reveals its potent DNA-damaging capabilities, which consequently stimulate the BER pathway. The following table summarizes the key quantitative findings from a comparative study between NTP and this compound.

| Parameter | NTP | This compound | Fold Change (this compound vs. NTP) | Reference |

| γH2AX Phosphorylation | Baseline | ~2-fold > NTP | ~2x | |

| Comet Nuclei (Alkaline Comet Assay) | Baseline | ~3-fold > NTP | ~3x |

-

γH2AX Phosphorylation: γH2AX is a marker for DNA double-strand breaks, but its phosphorylation can also be observed in response to extensive single-strand breaks and replication stress, which are induced by this compound. The approximate 2-fold increase in γH2AX phosphorylation suggests a significantly higher level of DNA damage signaling initiated by this compound compared to NTP.

-

Comet Nuclei: The alkaline comet assay detects both single and double-strand DNA breaks. The approximate 3-fold increase in comet nuclei indicates a substantial increase in DNA fragmentation in cells treated with this compound.

Detailed Experimental Protocols

The assessment of this compound's impact on DNA and the BER pathway relies on specific and sensitive experimental techniques. Below are detailed methodologies for the key experiments cited.

Alkaline Comet Assay for Detection of DNA Single-Strand Breaks

The alkaline comet assay is a single-cell gel electrophoresis technique used to detect DNA strand breaks.

Materials:

-

Fully frosted microscope slides

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green I)

-

Cell scrapers

-

Microcentrifuge tubes

-

Horizontal gel electrophoresis tank

-

Power supply

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Harvest cells treated with this compound, NTP, or a control. Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Slide Preparation: Coat frosted microscope slides with a layer of 1% NMPA. Allow to solidify.

-

Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 90 µL of 0.5% LMPA (at 37°C). Pipette the mixture onto the pre-coated slide and cover with a coverslip. Allow to solidify on ice for 10 minutes.

-

Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C.

-

Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.

-

Neutralization: Gently remove the slides from the tank and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.

-

Staining and Visualization: Stain the slides with a DNA-intercalating dye. Visualize the "comets" using a fluorescence microscope. The migration of fragmented DNA away from the nucleus forms a comet-like tail.

-

Data Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head using specialized software.

Immunofluorescence for 8-oxoguanine (8-oxoG) and γH2AX

Immunofluorescence allows for the in-situ visualization and quantification of specific DNA lesions and damage response proteins.

Materials:

-

Cells grown on coverslips in a multi-well plate

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibodies (anti-8-oxoG and anti-phospho-H2AX [Ser139])

-

Fluorescently-labeled secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with this compound, NTP, or a control.

-

Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells with PBS and block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary antibodies (diluted in blocking solution) overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the appropriate fluorescently-labeled secondary antibodies (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.

-